(4aR,7aR)-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride is a chemical compound known for its unique molecular structure and potential applications in various scientific fields. The compound is classified under the category of oxazines, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. The specific chemical formula for this compound is , with a molecular weight of 199.63 g/mol. It is identified by the CAS number 1616434-78-6 and has a purity level of approximately 97% .
The synthesis of (4aR,7aR)-6,6-difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride typically involves several key steps:
Technical details regarding specific reagents and conditions used in these steps can vary based on the desired yield and purity.
The molecular structure of (4aR,7aR)-6,6-difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride features:
The chemical structure can be represented using SMILES notation as Cl.FC1(F)CC2NCCO[C@@H]2C1, indicating the arrangement of atoms and their connectivity .
(4aR,7aR)-6,6-difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride can participate in various chemical reactions:
These reactions are essential for developing derivatives that could be explored for pharmaceutical applications .
The mechanism of action for (4aR,7aR)-6,6-difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride involves:
Data supporting these mechanisms typically come from pharmacological studies that evaluate its effects on cellular models or animal systems .
The physical and chemical properties of (4aR,7aR)-6,6-difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm these properties .
(4aR,7aR)-6,6-difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride has several potential scientific uses:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7